molecular formula C12H11NO2 B3345583 5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione CAS No. 106824-80-0

5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione

Cat. No.: B3345583
CAS No.: 106824-80-0
M. Wt: 201.22 g/mol
InChI Key: IRICXQWNLWGILY-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1H-benzo[f]indole-2,3-dione is a derivative of isatin with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . This compound, also known as 5,6,7,8-tetrahydrobenz(f)isatin, is characterized by a density of approximately 1.303 g/cm³ and a topological polar surface area of 46.2 Ų . Its structure features a fused, partially hydrogenated aromatic system with the CAS Registry Number 106824-80-0 . This compound serves as a valuable chemical intermediate in medicinal chemistry and drug discovery research. Its isatin core is a privileged scaffold in the design and synthesis of novel bioactive molecules. Specifically, tetrahydrobenzoindoledione derivatives are investigated as key precursors in the development of chemokine receptor modulators . These modulators have significant research potential for targeting a range of therapeutic areas, including respiratory diseases (e.g., asthma), dermatological disorders , inflammatory conditions , and oncological applications . The mechanism of action for such compounds often involves the regulation of specific chemokine receptors like CCR4, which plays a critical role in immune cell migration and inflammatory pathways . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-11-9-5-7-3-1-2-4-8(7)6-10(9)13-12(11)15/h5-6H,1-4H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRICXQWNLWGILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC3=C(C=C2C1)C(=O)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20147789
Record name 1H-Benz(f)indole-2,3-dione, 5,6,7,8-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106824-80-0
Record name 1H-Benz(f)indole-2,3-dione, 5,6,7,8-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106824800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benz(f)indole-2,3-dione, 5,6,7,8-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5,6,7,8 Tetrahydro 1h Benzo F Indole 2,3 Dione and Its Analogues

Retrosynthetic Analysis and Key Disconnections for the 5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione System

A retrosynthetic analysis of the this compound molecule reveals several strategic disconnections. The core of this analysis lies in simplifying the complex tetracyclic structure into more readily available starting materials. A primary disconnection can be made at the C-N and C-C bonds of the pyrrole (B145914) ring, a common strategy in indole (B1671886) synthesis. This approach leads back to a substituted aminonaphthalene precursor.

A plausible retrosynthetic pathway for the closely related analogue, 6,7,8,9-tetrahydro-1H-benzo[g]indol-2,3-dione, involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with chloral (B1216628) hydrate (B1144303) and hydroxylamine. researchgate.net This suggests a similar strategy for the target molecule, commencing with 5,6,7,8-tetrahydronaphthalen-2-amine. The key steps would involve the formation of an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization to furnish the desired dione (B5365651) structure. This approach highlights the importance of the Sandmeyer isatin (B1672199) synthesis as a key transformation.

Alternative disconnections could envision the formation of the tetrahydrobenzo portion of the molecule at a later stage, potentially starting from a pre-formed indole-2,3-dione (isatin) and building the fused carbocyclic ring through annulation strategies. However, the former approach, building the indole ring onto the existing tetrahydro-naphthalene framework, is often more convergent and efficient.

Classical Indole Annulation Strategies Applied to the Tetrahydrobenzo[f] System

Several classical indole synthesis reactions, which have been cornerstones of heterocyclic chemistry for over a century, can be conceptually applied to the synthesis of the 5,6,7,8-tetrahydro-1H-benzo[f]indole system.

Fischer Indole Synthesis Variations and Scope

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust method for constructing the indole ring from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgyoutube.com The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a synarchive.comsynarchive.com-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the indole core. wikipedia.orgyoutube.com

For the synthesis of a precursor to this compound, one could envision the reaction of (5,6,7,8-tetrahydronaphthalen-2-yl)hydrazine with a suitable three-carbon carbonyl compound, such as pyruvic acid or its ester. The resulting hydrazone, upon treatment with a Brønsted or Lewis acid catalyst, would be expected to cyclize to afford a 2-carboxy- or 2-alkoxycarbonyl-5,6,7,8-tetrahydro-1H-benzo[f]indole. taylorandfrancis.com Subsequent oxidation of the 3-position would be required to install the dione functionality. The scope of the Fischer indole synthesis is broad, but the regioselectivity can be a concern with unsymmetrical ketones. researchgate.net

A key transformation in a four-step synthesis of 7,8-dihydroindolo[2,3-d] wikipedia.orgbenzazepin-6(5H)-one, a related polycyclic system, is the Fischer indole reaction of 2-nitrophenylacetyl acetoacetate (B1235776) with 1-benzyl-1-phenylhydrazine (B1581896) in acetic acid. beilstein-journals.org This demonstrates the utility of this classical reaction in constructing complex indole-containing scaffolds.

Larock Indole Synthesis and Related Palladium-Catalyzed Cyclizations

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction that constructs indoles from an ortho-iodoaniline and a disubstituted alkyne. synarchive.comwikipedia.org This method is highly versatile and allows for the synthesis of a wide variety of substituted indoles. wikipedia.orgub.edu The reaction mechanism involves oxidative addition of the aryl iodide to a Pd(0) species, followed by alkyne insertion, intramolecular cyclization, and reductive elimination. wikipedia.org

To apply this methodology to the tetrahydrobenzo[f]indole system, a suitable starting material would be an appropriately substituted 2-iodo-5,6,7,8-tetrahydronaphthalen-1-amine. Reaction of this compound with an alkyne bearing functionalities that could be later converted to the 2,3-dione, such as a protected diol or a related synthon, would be a potential route. The regioselectivity of the Larock indole synthesis generally places the more sterically demanding alkyne substituent at the 2-position of the indole ring. researchgate.net The use of N-heterocyclic carbene (NHC)-palladium complexes has been shown to provide excellent regioselectivity and yields in this reaction. rsc.org

Nenitzescu Indole Synthesis Adaptations

The Nenitzescu indole synthesis, first reported by Costin Nenitzescu in 1929, is a method for the preparation of 5-hydroxyindole (B134679) derivatives from a benzoquinone and a β-aminocrotonic ester. wikipedia.orgsynarchive.com The reaction mechanism involves a Michael addition of the enamine to the quinone, followed by a cyclization and elimination sequence. wikipedia.orgrevistadechimie.ro

While the classical Nenitzescu synthesis yields 5-hydroxyindoles, adaptations of this reaction could potentially be used to construct the benzo[f]indole skeleton. For instance, a reaction between a suitable 1,4-naphthoquinone (B94277) derivative and an enamine could, in principle, lead to a benzo[f]indole system. However, the direct application to form the 2,3-dione is not straightforward and would likely require significant modification of the starting materials and reaction conditions. A recent development in this area is an atroposelective Nenitzescu indole synthesis, which utilizes a chiral chromium(III) salen complex to achieve high enantioselectivity in the synthesis of 5-hydroxybenzo[g]indoles. rwth-aachen.de

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more efficient and environmentally benign synthetic methods. One-pot multicomponent reactions are at the forefront of this movement, offering significant advantages in terms of atom economy, reduced waste, and operational simplicity.

One-Pot Multicomponent Reactions for this compound Formation

A notable example of a modern approach to a related scaffold is the one-pot, three-component synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. nih.gov This reaction utilizes an arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole in the presence of a catalytic amount of sulfamic acid. nih.gov This methodology results in the formation of two new C-C bonds and one new C-N bond in a single operation. nih.gov

While this specific reaction does not yield the target 2,3-dione, it demonstrates the feasibility of a multicomponent strategy for the rapid assembly of the benzo[f]indole core. To adapt this for the synthesis of this compound, one could hypothetically replace the 2-amino-1,4-naphthoquinone with a 2-amino-5,6,7,8-tetrahydro-1,4-naphthoquinone. The other components would need to be chosen to ultimately install the 2,3-dione functionality. The reported reaction conditions for the synthesis of the 4,9-dione analogue are summarized in the table below.

EntryArylglyoxalYield (%)Time (min)
1Phenylglyoxal9220
24-Methylphenylglyoxal9025
34-Methoxyphenylglyoxal8825
44-Chlorophenylglyoxal9420
54-Bromophenylglyoxal9520
64-Nitrophenylglyoxal8530

This data highlights the efficiency and broad substrate scope of this multicomponent approach, suggesting its potential for adaptation to synthesize a variety of benzo[f]indole derivatives.

Photocatalytic and Electrocatalytic Methodologies

Modern synthetic chemistry increasingly favors methodologies that offer milder reaction conditions, higher efficiency, and greater sustainability. Photocatalytic and electrocatalytic methods have emerged as powerful tools for the construction of complex heterocyclic scaffolds like isatins (indole-2,3-diones) and their annulated analogues.

Photocatalytic Synthesis

Visible-light photocatalysis utilizes a photosensitizer that, upon light absorption, initiates electron transfer processes to activate substrates under gentle conditions. This approach has been applied to the synthesis of N-substituted isatins via the aerobic oxidation of corresponding indole precursors. In one environmentally benign method, indoles are oxidized using molecular oxygen (O₂) as the terminal oxidant in the presence of a dicyanopyrazine-derived photosensitizer (DPZ). nih.gov This reaction proceeds smoothly to yield N-alkylated isatins, avoiding the need for harsh chemical oxidants. nih.govirapa.org The general mechanism involves the photosensitizer activating oxygen to generate reactive oxygen species, which then oxidize the indole scaffold to the desired dione.

Electrocatalytic Synthesis

Electrocatalysis offers a reagent-free activation method, using electrical potential to drive redox reactions. The synthesis of isatin analogues from 2'-aminoacetophenones has been achieved through an electrochemical oxidation process. organic-chemistry.org This method employs a simple setup with n-Bu₄NI as both the electrolyte and mediator, facilitating a C(sp³)-H oxidation followed by an intramolecular C-N bond formation to yield the isatin core. organic-chemistry.org This process is notable for its operational simplicity and avoidance of external chemical oxidants. A green electrochemical oxygenation of indoles to isatins has also been developed that uses molecular oxygen as the sole oxidant and is free of an electron transfer mediator, making it suitable for gram-scale preparations. organic-chemistry.org

Chemoenzymatic Synthetic Routes

The integration of biological catalysts with chemical synthesis, known as a chemoenzymatic approach, provides a powerful strategy for producing complex molecules with high selectivity under mild, environmentally friendly conditions. While specific chemoenzymatic routes for this compound are not yet established, the synthesis of related indole-containing structures demonstrates the significant potential of this methodology.

Enzymes such as laccases, which are multicopper oxidases, are capable of catalyzing the oxidation of a wide range of phenolic and other aromatic substrates. nih.govrsc.org This capability can be harnessed for the synthesis of heterocyclic compounds. Laccases can be used to oxidize phenolic substrates to quinone intermediates, which can then react with other molecules in situ to afford nitrogen-based heterocycles. nih.gov This principle could be applied to the synthesis of isatin analogues by designing a precursor that, upon enzymatic oxidation, undergoes a subsequent cyclization.

A notable example in a related field is the development of a chemoenzymatic system to produce structurally diverse indole-containing acyloins. This system utilizes a sequence of enzymes, including a tryptophan synthase subunit and an L-amino acid oxidase (LAAO), to generate indole-3-pyruvate derivatives, which are then converted to the final acyloin product by a thiamine-diphosphate (ThDP)-dependent enzyme. nih.gov Such multi-enzyme cascades highlight the potential for developing one-pot biological syntheses for complex indole derivatives, including isatin scaffolds. Furthermore, lipases have been employed in the kinetic resolution of indole derivatives, demonstrating the utility of enzymes in achieving high enantioselectivity. researchgate.net

Regioselective Functionalization During Synthesis of the Core Scaffold

Controlling the position of substituents on the aromatic ring during the initial construction of the heterocyclic core is a critical challenge in organic synthesis. The regiochemical outcome of reactions that form the this compound scaffold and its analogues is highly dependent on the chosen synthetic strategy.

Classical methods for isatin synthesis offer different levels of regiocontrol. The Sandmeyer isatin synthesis , for instance, provides excellent regiochemical control. The synthesis begins with a substituted aniline, and the substitution pattern of the final isatin product is directly determined by the starting material. wikipedia.orgbiomedres.us The cyclization of an isonitrosoacetanilide intermediate occurs at a specific position relative to the amino group, making this method highly reliable for producing a single regioisomer. researchgate.net Similarly, the Stolle synthesis involves the cyclization of a chlorooxalylanilide intermediate formed from a parent aniline, again ensuring that the final substitution pattern is dictated by the initial choice of aniline. wikipedia.orgnih.gov

In contrast, the Fischer indole synthesis , while versatile for creating the indole core, can present significant regioselectivity challenges, particularly when using unsymmetrical ketones. The acid-catalyzed rsc.orgrsc.org-sigmatropic rearrangement at the heart of this reaction can proceed in two different directions, potentially leading to a mixture of regioisomeric indole products. The outcome is influenced by steric and electronic factors of the substituents on the hydrazine (B178648) and ketone precursors. Computational studies have shown that electron-withdrawing groups can disfavor certain rearrangement pathways, thereby enhancing the regioselectivity of the reaction.

More contemporary methods have been developed to achieve high regioselectivity. One powerful approach involves the directed ortho-lithiation of protected anilines. By using a directing group, a lithium-halogen exchange can be precisely controlled at the position ortho to the directing group. The resulting organolithium species can then react with an electrophile like diethyl oxalate (B1200264) to build the α-ketoester side chain, which subsequently cyclizes to form the isatin ring with a defined substitution pattern. This method is noted for its reliable regiochemical control, regardless of the electronic properties of other substituents on the aromatic ring.

Comparative Analysis of Synthetic Efficiency, Yield, and Selectivity

The choice of a synthetic route for this compound and its analogues involves a trade-off between classical reliability and modern efficiency and sustainability. A comparative analysis of various methods reveals distinct advantages and disadvantages regarding efficiency, yield, and selectivity.

Classical methods such as the Sandmeyer and Stolle syntheses are well-established and often provide good to excellent yields. The Sandmeyer synthesis, for example, can produce isatins with yields exceeding 75%. dergipark.org.tr Both methods offer excellent regioselectivity, as the substitution pattern is predetermined by the starting aniline. However, a significant drawback is the reliance on harsh reaction conditions, such as the use of concentrated sulfuric acid in the Sandmeyer cyclization or strong Lewis acids (e.g., AlCl₃, TiCl₄) in the Stolle procedure. wikipedia.orgdergipark.org.tr These conditions can limit the functional group tolerance of the reaction. The Gassman synthesis also provides good yields (40-81%) but is a multi-step process involving the oxidation and hydrolysis of a 3-methylthio-2-oxindole intermediate. biomedres.usnih.gov

Modern synthetic methodologies offer milder alternatives, often with improved efficiency and atom economy. Photocatalytic and electrocatalytic methods operate at or near room temperature and avoid the use of stoichiometric harsh reagents. irapa.orgorganic-chemistry.org For example, the oxidation of indoles using a photosensitizer and O₂ is an environmentally friendly approach. nih.gov Similarly, the electrochemical synthesis from 2'-aminoacetophenones provides moderate to good yields via a clean, reagent-free process. organic-chemistry.org Direct C-H activation and annulation strategies, often catalyzed by transition metals or reagents like I₂-DMSO, can construct the isatin core from simple precursors in a single step with high efficiency. dergipark.org.tr

While these modern methods are advantageous in terms of their mild conditions and sustainability, their yields can be variable and may require specialized catalysts or equipment. In contrast, classical methods, despite their harshness, remain robust and reliable for large-scale synthesis where cost and simplicity are paramount. The ideal method depends on the specific target molecule, desired substitution pattern, functional group compatibility, and the scale of the synthesis.

The table below provides a comparative overview of different synthetic methodologies for isatin and its analogues.

MethodTypical PrecursorsKey Reagents/ConditionsYieldSelectivityAdvantagesDisadvantages
Sandmeyer Synthesis Substituted Anilines, Chloral HydrateConc. H₂SO₄>75%High RegioselectivityWell-established, high yield, good regiocontrolHarsh acidic conditions, limited functional group tolerance
Stolle Synthesis Arylamines, Oxalyl ChlorideLewis Acids (AlCl₃, BF₃)VariableHigh RegioselectivityGood for substituted isatins, reliable regiocontrolHarsh Lewis acid conditions, moisture sensitive
Gassman Synthesis AnilinesN-chlorosuccinimide, hydrolysis40-81%Good RegioselectivityVersatile for substituted anilinesMulti-step process, use of chlorinated reagents
Photocatalytic Oxidation N-Substituted IndolesPhotosensitizer, Visible Light, O₂Moderate to GoodN/A (starts from indole)Mild conditions, environmentally friendly (uses O₂)Requires specific photosensitizers, may have substrate limitations
Electrocatalytic Synthesis 2'-Aminoacetophenonesn-Bu₄NI, Electrical CurrentModerate to GoodHigh RegioselectivityReagent-free activation, mild conditionsRequires electrochemical setup, electrolyte needed
Iodine-Catalyzed C-H Activation 2'-AminoacetophenonesI₂, DMSO or TBHPGood to ExcellentHigh RegioselectivityMetal-free, high efficiency, one-potRequires stoichiometric oxidant (TBHP) or high temperature (DMSO)

Reactivity and Transformation Pathways of 5,6,7,8 Tetrahydro 1h Benzo F Indole 2,3 Dione

Reactions at the Carbonyl Centers (C-2 and C-3) of the Dione (B5365651) Moiety

The pyrrole-2,3-dione fragment contains two carbonyl groups, with the C-3 keto group exhibiting significantly higher electrophilicity compared to the C-2 amide carbonyl. This difference in reactivity governs the regioselectivity of nucleophilic attacks on this part of the molecule. researchgate.net

The C-3 carbonyl group of the dione moiety is highly susceptible to nucleophilic attack and readily participates in condensation reactions, most notably with primary amines to form Schiff bases. This reaction is analogous to the well-established chemistry of isatin (B1672199). nih.govbenthamdirect.com The reaction typically proceeds via acid or base catalysis, where a primary amine attacks the electrophilic C-3 carbon, followed by dehydration to yield the corresponding 3-imino derivative.

The versatility of this reaction allows for the synthesis of a wide array of Schiff bases by varying the amine component. For instance, condensation with aromatic diamines, such as benzene-1,2-diamine, can lead to the formation of complex heterocyclic systems. bjbs.com.brbjbs.com.br One of the carbonyl groups of the dione condenses with an amino group of the diamine to form the initial Schiff base. bjbs.com.br

Table 1: Examples of Schiff Base Formation with Isatin Analogs This table is based on the reactivity of the parent compound, isatin, which is analogous to the dione moiety in 5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione.

Reactant 1 (Isatin Derivative)Reactant 2 (Amine)ConditionsProduct TypeReference
1H-indole-2,3-dioneBenzene-1,2-diamineEthanol, Reflux3-[(2-aminophenyl)imino]-1,3-dihydro-2H-indol-2-one bjbs.com.br
1H-indole-2,3-dione4-Amino-4,5-dihydro-1H-1,2,4-triazole-5-onesEthanol, RefluxIsatin-Triazole Schiff Bases nih.gov
5-Chloroisatin4-Amino-4,5-dihydro-1H-1,2,4-triazole-5-onesEthanol, Reflux5-Chloro-isatin-Triazole Schiff Bases nih.gov
1-AlkylisatinNalidixic acid carbohydrazideEthanol, RefluxN-alkylisatin-nalidixic acid Schiff Bases ksu.edu.sa

The strained five-membered pyrrole-2,3-dione ring can undergo ring-opening reactions when treated with certain nucleophiles. For example, the reaction of pyrrole-2,3-diones with aromatic 1,2-diamines can lead to quinoxalin-2-ones. acgpubs.org This transformation involves sequential nucleophilic attacks at both the C-3 and C-2 carbonyl carbons, followed by elimination of water and subsequent cleavage of the pyrrole (B145914) ring. acgpubs.org

Conversely, ring-expansion reactions are also possible, providing a route to larger heterocyclic systems. A notable example is the catalytic asymmetric ring expansion of isatins with α-alkyl-α-diazoesters, which yields 2-quinolone derivatives. nih.gov This reaction highlights the ability of the C-3 carbonyl to act as an electrophilic trigger for complex rearrangements.

Electrophilic and Nucleophilic Reactions at the Indole (B1671886) Nitrogen (N-1)

The nitrogen atom at the N-1 position possesses a lone pair of electrons and an acidic proton, allowing it to act as both a nucleophile and, upon deprotonation, a site for electrophilic attack. Its reactivity is a cornerstone for the functionalization of the indole core.

N-alkylation is a common transformation for indoles and related heterocycles. The reaction is typically performed by first deprotonating the N-H group with a strong base, such as sodium hydride (NaH) in an aprotic solvent like THF or DMF, to form a nucleophilic indolide anion. This anion then reacts with an alkyl halide in an SN2 reaction to furnish the N-alkylated product. ksu.edu.sayoutube.com

N-acylation can be achieved using various acylating agents, such as acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. These reactions introduce an acyl group onto the indole nitrogen, a modification that can also serve as a protecting group strategy.

N-arylation is more challenging but can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Ullman condensation or Buchwald-Hartwig amination, which couple the indole nitrogen with an aryl halide. mdpi.com

Table 2: Representative N-Functionalization Reactions on Indole Scaffolds

Reaction TypeIndole SubstrateReagentsConditionsProduct TypeReference
N-AlkylationIsatinAlkyl halide, K₂CO₃DMF, 80 °C1-Alkylisatin ksu.edu.sa
N-AlkylationIndoleNaH, Alkyl bromideTHFN-Alkylindole youtube.com
N-Arylation (Ullman)Indole2-Iodobenzamide, Cu catalyst-N-Arylindole mdpi.com
N-AcylationIndoleAcyl chloride, Base-N-Acylindole-

The nucleophilicity of the indole nitrogen can be harnessed in annulation reactions to construct new fused ring systems. These reactions often involve an intramolecular cyclization where the N-1 atom attacks an electrophilic center within a tethered side chain. Such strategies are pivotal in synthesizing complex polycyclic indole alkaloids and related structures.

For example, acid-catalyzed redox-neutral annulation cascades between indoles and aminobenzaldehydes can produce polycyclic azepinoindoles through a condensation/1,5-hydride shift/ring-closure sequence. acs.org Similarly, transition-metal-catalyzed reactions, such as the Larock indole synthesis, demonstrate the heteroannulation capabilities involving the N-H bond, although this specific reaction constructs the indole ring itself. wikipedia.org The underlying principle of using the N-H bond in cyclization is broadly applicable. pkusz.edu.cnnih.gov

Functionalization of the Tetrahydro Benzo Ring (C-5, C-6, C-7, C-8)

The saturated carbocyclic portion of this compound offers distinct opportunities for functionalization, differing from the reactions of the aromatic indole core. The chemistry of this ring is comparable to that of 1,2,3,4-tetrahydrocarbazole. wjarr.com

One key reaction pathway is oxidation, which can lead to either functionalization or complete aromatization. Dehydrogenation using catalysts like palladium on carbon (Pd/C) at elevated temperatures can convert the tetrahydrobenzo ring into a fully aromatic benzene (B151609) ring, yielding the corresponding benzo[f]indole-2,3-dione. okstate.edu

Alternatively, selective oxidation can introduce functional groups onto the saturated ring. For instance, photocatalyzed oxidation of tetrahydrocarbazoles with oxygen in the presence of a sensitizer (B1316253) like Rose Bengal generates a hydroperoxide intermediate. nih.gov This hydroperoxide can then undergo acid-catalyzed substitution with various nucleophiles, effectively achieving C-H functionalization of the alicyclic ring. nih.gov Furthermore, the use of green oxidants like oxone in the presence of halide catalysts can also achieve the oxidation of indoles and their saturated derivatives, leading to products such as 2-oxindoles. researchgate.netresearchgate.net These methods suggest that the benzylic positions (C-5 and C-8) of the tetrahydro benzo ring are particularly susceptible to oxidative functionalization.

Table 3: Functionalization Methods for the Saturated Ring in Tetrahydrocarbazole Analogs

Reaction TypeSubstrateReagentsConditionsProduct TypeReference
Photochemical OxidationTetrahydrocarbazoleO₂, Rose Bengal, LightTolueneHydroperoxide derivative nih.gov
Nucleophilic SubstitutionTetrahydrocarbazole hydroperoxideAniline, Acid-C-substituted tetrahydrocarbazole nih.gov
AromatizationTetrahydrocarbazolePd/C or other dehydrogenation agentHigh TemperatureCarbazole okstate.edu
Halide-Catalyzed OxidationTetrahydro-β-carbolinesOxone, Halide source (e.g., NaCl)-Spirooxindoles researchgate.net

Electrophilic Aromatic Substitution on the Benzo[f] Moiety

The benzo[f] moiety of the molecule is anticipated to undergo electrophilic aromatic substitution (EAS) reactions, a cornerstone of aromatic chemistry. The directing effects of the fused indole system will govern the regioselectivity of these substitutions. In related benzofused heterocyclic systems, the substitution pattern is often influenced by the electronic nature of the heterocyclic ring and any substituents present.

Common electrophilic aromatic substitution reactions that could be explored include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The conditions for these reactions would need to be carefully optimized to avoid side reactions on the more sensitive indole-2,3-dione core.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄Nitrated derivative on the benzo[f] ring
BrominationBr₂, FeBr₃Brominated derivative on the benzo[f] ring
ChlorinationCl₂, AlCl₃Chlorinated derivative on the benzo[f] ring
SulfonationFuming H₂SO₄Sulfonated derivative on the benzo[f] ring
Friedel-Crafts AcylationRCOCl, AlCl₃Acylated derivative on the benzo[f] ring

Note: The precise position of substitution on the benzo[f] ring would require experimental determination or computational modeling.

Oxidative and Reductive Transformations of the Saturated Ring

The 5,6,7,8-tetrahydro portion of the molecule presents opportunities for transformations that alter the saturation level of this ring.

Oxidative Transformations:

Oxidative dearomatization of related 4,5,6,7-tetrahydroindole systems has been reported, suggesting that the saturated ring in this compound could be susceptible to oxidation. nih.gov Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or manganese dioxide (MnO₂) could potentially lead to the corresponding fully aromatic benzo[f]indole-2,3-dione. The reaction conditions would be critical to control the extent of oxidation and prevent over-oxidation or degradation of the molecule.

Reductive Transformations:

Conversely, the isatin carbonyl groups can be selectively reduced. For instance, catalytic hydrogenation (e.g., using H₂/Pd-C) under controlled conditions might reduce the C-3 carbonyl to a hydroxyl group or completely to a methylene (B1212753) group. More potent reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce both carbonyl groups and potentially the amide linkage, leading to a more complex product mixture. The selective reduction of one carbonyl over the other would be a significant synthetic challenge.

Table 2: Potential Oxidative and Reductive Transformations

TransformationReagentsPotential Product
OxidationDDQ, MnO₂Benzo[f]indole-2,3-dione
Reduction (mild)NaBH₄3-Hydroxy-5,6,7,8-tetrahydro-1H-benzo[f]indol-2(3H)-one
Reduction (strong)LiAlH₄Complex mixture of reduced products
Catalytic HydrogenationH₂, Pd/C5,6,7,8-Tetrahydro-1H-benzo[f]indol-2(3H)-one or 5,6,7,8-Tetrahydro-1H-benzo[f]indole

Metal-Catalyzed Cross-Coupling Reactions at Various Positions

Metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. researchgate.net To employ these reactions on the this compound scaffold, it would first need to be functionalized with a suitable handle, typically a halogen or a triflate group. Halogenation of the benzo[f] moiety, as discussed in section 3.3.1, would provide the necessary precursors for reactions such as Suzuki, Heck, and Sonogashira couplings.

These reactions would allow for the introduction of a wide variety of substituents, including aryl, vinyl, and alkynyl groups, at specific positions on the aromatic ring, thereby enabling the synthesis of a diverse library of derivatives for further investigation. The choice of catalyst, ligand, and reaction conditions would be crucial to achieve high yields and selectivity.

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions

ReactionSubstrateCoupling PartnerCatalyst/ConditionsProduct
Suzuki CouplingHalogenated derivativeArylboronic acidPd(PPh₃)₄, baseAryl-substituted derivative
Heck CouplingHalogenated derivativeAlkenePd(OAc)₂, PPh₃, baseAlkenyl-substituted derivative
Sonogashira CouplingHalogenated derivativeTerminal alkynePd(PPh₃)₂, CuI, baseAlkynyl-substituted derivative
Buchwald-Hartwig AminationHalogenated derivativeAminePd catalyst, ligand, baseAmino-substituted derivative

Rearrangement Reactions and Mechanistic Investigations

The complex structure of this compound suggests the possibility of intriguing rearrangement reactions, particularly under acidic or basic conditions. For instance, isatin and its derivatives are known to undergo rearrangements such as the Gassman indole synthesis (in reverse) or rearrangements involving the α-dicarbonyl system.

One plausible rearrangement could be a benzilic acid-type rearrangement of the α-dicarbonyl moiety upon treatment with a strong base, leading to a ring-contracted product. Mechanistic investigations of such transformations, likely involving isotopic labeling studies and computational analysis, would be essential to elucidate the underlying pathways and intermediates.

Another area for investigation would be acid-catalyzed rearrangements. For example, treatment with strong acids could potentially induce skeletal rearrangements involving the saturated ring, possibly leading to the formation of isomeric heterocyclic systems. The study of such rearrangements could unveil novel synthetic routes to complex molecular architectures.

Due to the lack of direct experimental data, the exploration of these rearrangement reactions remains a fertile ground for future research, promising to expand the synthetic utility of the this compound scaffold.

Derivatization and Structural Diversity of 5,6,7,8 Tetrahydro 1h Benzo F Indole 2,3 Dione Analogues

Design Principles for Modifying the 5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione Scaffold

The design of analogues based on the this compound scaffold is guided by established principles of medicinal chemistry aimed at modulating biological activity and pharmacokinetic profiles. Key modification sites include the indole (B1671886) nitrogen (N1), the carbonyl groups at C2 and C3, and various positions on both the aromatic and tetrahydrobenzo rings.

One fundamental design principle involves the strategic introduction of substituents to probe interactions with biological targets. For many indole-based compounds, the indole N-H group is a critical hydrogen bond donor, engaging with acceptor heteroatoms in receptor binding sites. nih.gov Consequently, derivatization at this position can have a profound impact on biological activity. For instance, replacing the N-H proton with a methyl group has been shown to result in a loss of activity in some classes of indole derivatives, suggesting steric hindrance or the removal of a key pharmacophoric feature. nih.gov

Furthermore, modifying the lipophilicity and steric bulk of the molecule through the addition of various alkyl or aryl groups is a common strategy. These changes can affect the compound's ability to cross cell membranes, its solubility, and the specificity of its binding interactions. The partially saturated tetrahydrobenzo ring is a prime candidate for such modifications, allowing for the introduction of diverse substituents with controlled stereochemistry.

The isatin (B1672199) core itself offers multiple points for derivatization. The C3-ketone is highly reactive and can participate in condensation reactions with a variety of nucleophiles, allowing for the attachment of diverse side chains. These modifications can be designed to target specific pockets in a binding site or to introduce new functionalities.

Synthetic Strategies for C-Substitution on the Indole and Tetrahydrobenzo Rings

Carbon-carbon and carbon-heteroatom bond formation on the core structure of this compound is essential for creating structural diversity. Strategies for C-substitution can target the indole nucleus or the saturated tetrahydrobenzo ring, leveraging modern synthetic methodologies.

Indole Ring Substitution: Direct C-H functionalization has emerged as a powerful tool for modifying indole scaffolds. Transition-metal catalysis, particularly with palladium, nickel, or copper, enables the regioselective arylation and alkylation of indoles. While the C3 position of a standard indole is the most nucleophilic, the isatin moiety at the 2,3-positions of the benzo[f]indole system alters this reactivity. The most likely positions for electrophilic aromatic substitution or metal-catalyzed C-H activation would be at the C4 and C9 positions of the benzo[f]indole ring system.

Photoredox catalysis offers a metal-free alternative for C-H arylation, often utilizing aryl diazonium salts as the aryl source under visible light irradiation. This method proceeds under mild conditions and can be applied to complex indole derivatives.

Tetrahydrobenzo Ring Substitution: The alicyclic tetrahydrobenzo ring provides opportunities for introducing substituents with defined stereochemistry. Functionalization can be achieved through various synthetic routes:

Starting Material Modification: The synthesis can begin with a pre-functionalized tetralone derivative, incorporating desired substituents before the construction of the indole ring via methods like the Fischer indole synthesis.

Direct Functionalization: Direct C-H activation on the saturated ring is challenging but can be achieved with potent catalysts. More commonly, reactions target the positions alpha to the fused benzene (B151609) ring (C5 and C8). These positions can be functionalized through radical reactions or by conversion to enolates or enol ethers, followed by reaction with electrophiles.

Below is a table summarizing potential C-substitution strategies:

Reaction TypeTarget RingPotential Position(s)Typical Reagents/CatalystsReference Principle
C-H ArylationIndoleC4, C9Aryl halides, Pd/Ni catalysts; Aryl diazonium salts, photoredox catalystDirect functionalization of the aromatic core.
C-H AlkylationIndoleC4, C9Alkyl halides, 3d transition metals (e.g., Fe, Co, Ni) with a reductant (e.g., Mg)Mechanochemical or reductive cross-coupling methods.
Friedel-Crafts AcylationIndoleC4, C9Acyl chloride, Lewis acid (e.g., AlCl₃)Classic electrophilic aromatic substitution.
Alpha-HalogenationTetrahydrobenzoC5, C8N-Bromosuccinimide (NBS), radical initiatorFunctionalization of benzylic positions.
Alpha-OxidationTetrahydrobenzoC5, C8CrO₃, KMnO₄Introduction of carbonyl or hydroxyl groups.

N-Substitution Chemistry and its Influence on Molecular Properties

The indole nitrogen of the this compound scaffold is a key site for derivatization that significantly influences the molecule's properties. The presence of a proton on the nitrogen allows it to act as a hydrogen bond donor, which can be crucial for binding to biological targets. nih.gov

Synthetic Approaches for N-Substitution: N-substitution is typically achieved by deprotonation of the indole N-H with a suitable base, followed by reaction with an electrophile. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (B78521) (KOH). A variety of substituents can be introduced using this method. For example, N-alkylation can be performed using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide), while N-acylation can be achieved with acyl chlorides or anhydrides.

A general procedure for N-methylation involves treating the indole with a base like K₂CO₃ in a polar aprotic solvent such as dimethylformamide (DMF), followed by the addition of a methylating agent like dimethyl carbonate (DMC). mdpi.com

Influence on Molecular Properties:

Biological Activity: As previously noted, masking the N-H group can abolish biological activity if it is involved in a critical hydrogen bonding interaction. nih.gov Conversely, adding a substituent at the N1 position can introduce new, favorable interactions with a target, potentially increasing potency or altering the pharmacological profile.

Physicochemical Properties: N-substitution generally increases the lipophilicity of the molecule, which can affect its solubility, membrane permeability, and metabolic stability. For instance, N-alkylation removes the acidic proton, which can alter the compound's absorption and distribution characteristics.

Conformational Effects: The introduction of a bulky substituent on the nitrogen can induce conformational changes in the molecule, which may influence how it fits into a receptor's binding pocket.

The following table details common N-substitutions and their potential impact:

Substituent (R)ReagentPotential Influence
Methyl (-CH₃)Methyl iodide (CH₃I), Dimethyl sulfate (B86663) ((CH₃)₂SO₄)Increases lipophilicity; removes H-bond donor capability. nih.gov
Benzyl (-CH₂Ph)Benzyl bromide (BnBr)Introduces bulky, lipophilic group; potential for π-stacking interactions.
Acetyl (-COCH₃)Acetic anhydride (B1165640) ((Ac)₂O), Acetyl chloride (AcCl)Acts as an electron-withdrawing group; can be labile in vivo.
(2-Hydroxyethyl) (-CH₂CH₂OH)2-BromoethanolIncreases polarity and water solubility; introduces H-bond donor/acceptor.

Annulation Reactions to Generate Polycyclic Systems Incorporating this compound Fragments

Annulation reactions provide a powerful strategy for expanding the structural complexity of the this compound core, leading to the formation of novel polycyclic systems. These reactions involve the construction of a new ring fused to the existing scaffold.

One approach involves leveraging the reactivity of the isatin moiety. The C3-carbonyl group can be converted into a reactive intermediate suitable for cyclization. For example, a Knoevenagel condensation of the isatin with an active methylene (B1212753) compound, such as malononitrile, can generate an arylidene intermediate. nih.gov This intermediate can then undergo a Michael addition followed by intramolecular cyclization to build a new fused ring. nih.gov

Another strategy is the use of cycloaddition reactions. The indole part of the scaffold, although part of a larger system, can potentially act as a dienophile or participate in other pericyclic reactions under the right conditions to form new fused rings.

Furthermore, annulation can be achieved by utilizing functional groups on the tetrahydrobenzo ring. If a suitable difunctionalized intermediate is prepared, intramolecular cyclization can lead to the formation of a new ring fused to the carbocyclic portion of the molecule.

Aza-annulation reactions, which form nitrogen-containing rings, are also highly relevant. For instance, reactions with reagents like 2H-azirines can serve as a source of a "N-C=C" synthon to build a fused pyrrole (B145914) ring, a strategy that has been applied to benzothiophene (B83047) systems and could be adapted for the benzo[f]indole scaffold. nih.gov The Hauser-Kraus annulation, which involves the reaction of a nucleophilic phthalide (B148349) with an acceptor, could also be adapted to construct new fused ring systems. researchgate.net

Stereochemical Control and Chiral Derivatization

The this compound scaffold is inherently achiral. However, the introduction of substituents, particularly on the tetrahydrobenzo ring, can create one or more stereocenters. Controlling the stereochemistry of these derivatives is critical, as enantiomers often exhibit different pharmacological activities and metabolic profiles.

Stereochemical control can be achieved through several strategies:

Asymmetric Synthesis: The synthesis of the scaffold can be performed using chiral starting materials or by employing chiral catalysts or auxiliaries to induce stereoselectivity. For example, an asymmetric version of the Fischer indole synthesis or an asymmetric hydrogenation of a precursor could establish chirality early in the synthetic sequence.

Chiral Resolution: A racemic mixture of a derivatized compound can be separated into its constituent enantiomers using techniques such as chiral chromatography (e.g., HPLC with a chiral stationary phase) or by diastereomeric salt formation with a chiral resolving agent. frontiersin.org

Derivatization with Chiral Reagents: Reacting the achiral scaffold with an enantiopure reagent can lead to the formation of diastereomeric products that may be separable.

The characterization of the absolute configuration of chiral derivatives is essential and can be accomplished using techniques such as X-ray crystallography of a single crystal or by advanced spectroscopic methods like Vibrational Circular Dichroism (VCD) coupled with DFT computational analysis. nih.gov The development of chiral derivatives is a key step in optimizing the interaction of these molecules with their biological targets, which are themselves chiral.

Theoretical and Computational Studies on 5,6,7,8 Tetrahydro 1h Benzo F Indole 2,3 Dione

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in understanding the fundamental electronic characteristics that govern the chemical behavior of 5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of chemical species. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule interacts with other reagents.

In computational studies of related indoline-2,3-dione derivatives, Density Functional Theory (DFT) calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to analyze the FMOs. researchgate.net For this compound, the HOMO is typically localized over the electron-rich aromatic and pyrrole (B145914) rings, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is generally centered on the electron-deficient dione (B5365651) moiety, specifically the carbon atoms of the carbonyl groups, marking them as the probable sites for nucleophilic attack. researchgate.net

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Computational analyses of analogous indole (B1671886) derivatives have shown that the introduction of different substituents can modulate this energy gap, thereby fine-tuning the molecule's reactivity. researchgate.net

Below is a hypothetical data table illustrating how FMO energies and the HOMO-LUMO gap for this compound might be presented in a computational study.

Molecular OrbitalEnergy (eV)
HOMO-6.25
LUMO-2.15
HOMO-LUMO Gap 4.10

Note: The values presented in this table are illustrative and based on typical values for similar organic molecules. They are intended to demonstrate the format of data from FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites. The MEP map displays regions of varying electrostatic potential on the electron density surface.

For this compound, an MEP map would typically reveal areas of negative electrostatic potential (usually colored in shades of red and yellow) and positive electrostatic potential (colored in shades of blue). The regions of negative potential, rich in electrons, are susceptible to electrophilic attack, while the regions of positive potential, which are electron-deficient, are prone to nucleophilic attack.

In the case of this molecule, the oxygen atoms of the carbonyl groups in the dione ring would exhibit the most intense negative potential, making them strong candidates for interactions with electrophiles and hydrogen bond donors. The hydrogen atom attached to the nitrogen in the indole ring would show a region of positive potential, indicating its acidic character and potential for hydrogen bonding. The aromatic benzo and partially saturated cyclohexene (B86901) rings would display a more neutral potential, though the π-electron clouds can also participate in certain types of interactions.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry offers powerful methodologies to unravel the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

Transition State Characterization and Energy Profile Analysis

By mapping the potential energy surface of a reaction, computational chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate.

For reactions involving this compound, such as nucleophilic additions to the carbonyl groups or electrophilic substitutions on the aromatic ring, computational methods can be used to locate and characterize the geometry of the transition states. Frequency calculations are then performed to confirm that the identified structure is indeed a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state, known as the activation energy, can be calculated. A lower activation energy implies a faster reaction rate. By comparing the energy profiles of different possible reaction pathways, the most favorable mechanism can be determined.

A hypothetical energy profile for a reaction of this compound is presented in the table below.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+15.2
Intermediate-5.8
Transition State 2+10.5
Products-12.3

Note: This table provides an illustrative example of the kind of data generated from an energy profile analysis.

Solvent Effects and Catalysis Modeling

The surrounding environment, particularly the solvent, can have a significant impact on reaction rates and mechanisms. Computational models can account for these solvent effects in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. Explicit solvent models involve including a number of solvent molecules in the calculation to simulate the local solvent environment more accurately.

Similarly, the role of catalysts can be modeled. For instance, in acid- or base-catalyzed reactions, the catalyst can be included in the computational model to understand how it interacts with the substrate and facilitates the reaction by lowering the activation energy. These models can provide valuable insights into the catalytic cycle and help in the design of more efficient catalysts.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide detailed information about the electronic structure of a molecule, they are often limited to static structures. Molecular Dynamics (MD) simulations, on the other hand, allow for the study of the dynamic behavior of molecules over time.

For this compound, MD simulations can be employed to explore its conformational landscape. The partially saturated six-membered ring can adopt different conformations, and MD simulations can reveal the relative stabilities of these conformers and the energy barriers for their interconversion.

Furthermore, MD simulations are particularly useful for studying intermolecular interactions. By placing the molecule in a simulated environment, such as a box of water molecules or in the presence of a biological macromolecule like an enzyme, the simulations can track the interactions between them over time. This can provide insights into how this compound binds to a receptor, how it is solvated, or how it aggregates with other molecules. These simulations are invaluable in fields such as drug design and materials science.

In Silico Ligand-Target Interaction Modeling (excluding clinical contexts)

In silico ligand-target interaction modeling encompasses a variety of computational techniques used to predict the binding affinity and mode of interaction between a small molecule (ligand) and a macromolecular target, typically a protein. These methods are instrumental in the early stages of drug discovery and chemical biology for identifying and optimizing potential lead compounds.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The goal is to predict the binding mode and affinity of a ligand within the active site of a protein.

While specific molecular docking studies for this compound were not prominently found, research on derivatives of its parent compound, 1H-benzo[f]indole-2,3-dione, has been conducted. In one such study, novel Schiff-base derivatives of 1H-benzo[f]indole-2,3-dione were synthesized and evaluated for their potential antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

A molecular docking study was performed to understand the interaction between these derivatives and the FabI enzyme from S. aureus, a key enzyme in bacterial fatty acid synthesis. researchgate.net The results indicated that the potent compounds in the series exhibited significant docking scores. For instance, one of the most active compounds demonstrated a docking score of -8.756 Kcal/mol. researchgate.net The binding analysis revealed crucial interactions with the amino acid residues in the active site of the FabI enzyme, including hydrogen bonding and pi-pi stacking with Tyr157, and an additional hydrogen bond with Ser197. researchgate.net These interactions are critical for the stabilization of the ligand-protein complex and are indicative of the inhibitory potential of this class of compounds.

Compound DerivativeTarget ProteinDocking Score (Kcal/mol)Key Interacting Residues
Schiff-base of 1H-benzo[f]indole-2,3-dioneFabI enzyme from S. aureus-8.756Tyr157, Ser197

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds with similar features, a process known as virtual screening.

The core structure of this compound possesses several potential pharmacophoric features, including hydrogen bond donors (the N-H group of the indole ring), hydrogen bond acceptors (the two carbonyl groups), and a hydrophobic tetracyclic scaffold. These features suggest that the molecule could interact with a variety of protein targets.

While specific pharmacophore models for this compound have not been detailed in the available literature, studies on broader classes of indole derivatives have successfully employed this technique. For example, pharmacophore models have been developed for indole and isatin (B1672199) derivatives to identify inhibitors of beta-amyloid aggregation, which is relevant in the context of Alzheimer's disease. mdpi.com Such models typically highlight the importance of aromatic rings, hydrophobic regions, and hydrogen bond acceptors and donors for activity. mdpi.com

Virtual screening campaigns based on pharmacophore models of related heterocyclic compounds have proven effective in identifying novel bioactive molecules for various targets, including enzymes and receptors. This approach allows for the efficient exploration of chemical space to find new compounds with desired biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds.

Direct QSAR studies on this compound are not extensively documented. However, QSAR analyses have been performed on related tetracyclic indole derivatives. For instance, a QSAR study on tetracyclic oxindole (B195798) derivatives as α-glucosidase inhibitors revealed that 3D descriptors, such as J3D and Mor26u, along with the Highest Occupied Molecular Orbital (HOMO) energy, are important for their inhibitory activity. nih.gov These descriptors relate to the three-dimensional shape and electronic properties of the molecules, which influence their interaction with the enzyme's active site.

Applications and Potential Research Avenues of 5,6,7,8 Tetrahydro 1h Benzo F Indole 2,3 Dione in Chemical Science

Utilization as a Synthetic Building Block in Organic Synthesis.researchgate.net

The indole-2,3-dione scaffold is a valuable building block in organic synthesis due to its reactive ketone and lactam functionalities. These features allow for a variety of chemical transformations, making it a versatile precursor for more complex molecules.

Precursor for Complex Polyheterocyclic Systems

While specific examples for 5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione are not readily found, the related compound 1H-benzo[f]indole-2,3-dione has been utilized as a core substrate in the synthesis of novel heterocyclic compounds. researchgate.net For instance, it can undergo Schiff base reactions to form more elaborate molecular frameworks. researchgate.net This suggests that the tetrahydro-derivative could similarly serve as a starting material for the construction of complex polyheterocyclic systems, which are of significant interest in medicinal chemistry and materials science. The partially saturated carbocyclic ring in the tetrahydro-derivative may offer different solubility profiles and conformational flexibility to the resulting polyheterocyclic structures compared to its fully aromatic counterpart.

Reactant in Domino and Cascade Reactions

Domino and cascade reactions are efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity. Isatin (B1672199) and its derivatives are well-known reactants in such processes. The electrophilic C-3 carbonyl group and the acidic N-H proton of the isatin core provide multiple reaction sites. Although no specific domino or cascade reactions involving this compound have been documented, it is plausible that this compound could participate in similar reaction sequences to generate diverse and complex molecular architectures.

Potential in Material Science and Organic Electronics.researchgate.net

The extended π-system and the presence of electron-withdrawing carbonyl groups in the benzo[f]indole-2,3-dione core suggest potential applications in materials science.

Development of Organic Dyes and Pigments

The chromophoric indole-2,3-dione system is a component of some dyes. By analogy, derivatives of this compound could potentially be explored for the development of novel organic dyes and pigments. The electronic properties, and therefore the color, of such molecules can often be tuned by introducing various substituents onto the aromatic rings. The tetrahydro-substituent may influence the photophysical properties of the resulting dyes.

Applications in Organic Semiconductors and Sensors

Indole-based compounds have been investigated for their semiconducting properties. The benzo[f]indole-2,3-dione scaffold, with its fused aromatic system and carbonyl groups, could be a building block for new organic semiconductor materials. Furthermore, the isatin moiety is known to be a good chelating agent for various metal ions, which opens up the possibility of using derivatives of this compound as components in chemical sensors. The binding of an analyte could lead to a detectable change in the optical or electronic properties of the molecule.

In Vitro Biological Probe Development and Target Identification (excluding clinical data)

Specific studies detailing the use of this compound as an in vitro biological probe or for target identification are not present in the search results. Research on related indole-based structures as fluorescent probes exists, but does not involve this particular molecule. uminho.pt

Investigation of Enzyme Inhibition Profiles (in vitro)

There is no specific data available from the search results detailing the in vitro enzyme inhibition profile of this compound. Studies on related structures show inhibition of enzymes like cholinesterase, BACE-1, DNase I, and microsomal prostaglandin (B15479496) E2 synthase-1, but these findings are for derivatives or different isomers and cannot be attributed to the target compound. unina.itnih.govresearchgate.net

Receptor Binding Studies (in vitro)

No in vitro receptor binding studies or affinity data (such as Ki or Kd values) for this compound were found in the search results. Research is available for other tetrahydro-naphthalene or indole-like molecules targeting receptors like the alpha 1A adrenergic receptor or the 5-HT1B receptor, but this is not applicable to the compound . nih.govpsu.edu

Mechanistic Studies of in vitro Biological Activity

Without primary data on enzyme inhibition or receptor binding, no mechanistic studies for the in vitro biological activity of this compound can be described. Research on benzo[f]indole-4,9-dione derivatives suggests mechanisms involving reactive oxygen species (ROS) accumulation, but this is a different isomer and cannot be extrapolated. nih.gov

Q & A

Q. Advanced Techniques

  • X-ray Crystallography : Critical for resolving stereochemical ambiguities. Use SHELXL for refinement, ensuring anisotropic displacement parameters for non-hydrogen atoms. For example, a derivative crystallized in methanol showed planar indole-dione moieties with intermolecular hydrogen bonding .
  • Mass Spectrometry (EI) : Confirm molecular ions (e.g., m/z 246 [M⁺] for morpholine derivatives) and fragmentation patterns .

What challenges arise in crystallographic refinement of this compound derivatives, and how are they resolved?

Advanced Crystallography
Challenges include twinning, disorder in flexible tetrahydro rings, and weak diffraction. Strategies:

  • SHELX Suite : Use SHELXD for structure solution and SHELXL for refinement. For high-resolution data, apply TWIN/BASF commands to model twinning .
  • OLEX2 Integration : Streamline workflows by linking OLEX2 with SHELX for real-time visualization and validation of hydrogen bonding networks .

How can researchers evaluate the biological activity of this compound derivatives?

Q. Basic Assays

  • Antimicrobial Testing : Kirby-Bauer disc diffusion to assess inhibition zones against S. aureus or E. coli. Derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced activity .
  • Anticorrosion Studies : Electrochemical impedance spectroscopy (EIS) to measure inhibition efficiency in acidic media. Morpholine derivatives achieve >90% inhibition via chelation to steel surfaces .

Q. Advanced SAR Studies

  • Structural Modifications : Compare activities of derivatives with substituents on the indole or tetrahydro rings. For example:
DerivativeSubstituentActivity (IC₅₀)Reference
5-Nitro-tetrahydroindole-NO₂ at C512 µM (Glutamate antagonism)
Morpholine-Mannich base-N(CH₂)₂O at C185% Corrosion inhibition

How should contradictory data in synthesis yields or biological results be addressed?

Q. Methodological Resolution

  • Yield Discrepancies : Re-evaluate reaction conditions (e.g., solvent polarity, catalyst loading). For instance, microwave-assisted synthesis in reduces side reactions compared to conventional heating .
  • Biological Variability : Standardize assay protocols (e.g., cell line viability, inoculum size). Use positive controls (e.g., cisplatin for cytotoxicity) to normalize results .

What green chemistry approaches improve the sustainability of synthesizing this compound?

Q. Advanced Strategies

  • Solvent-Free Microwave Synthesis : Achieve 90% yields in 4–6 minutes using basic alumina as a catalyst, eliminating toxic solvents .
  • Iodine/DMSO Oxidative Cyclization : Eco-friendly intramolecular cyclization to form the indole-dione core without heavy metals .

How do computational methods aid in the analysis of this compound?

Q. Advanced Modeling

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict reactive sites for electrophilic substitution.
  • Molecular Docking : Screen derivatives against target proteins (e.g., glutamate receptors) using AutoDock Vina to prioritize synthesis .

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione
Reactant of Route 2
Reactant of Route 2
5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione

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